Sulfameter
Overview
Description
Sulfameter, also known as Sulfametoxydiazine or 5-Methoxysulfadiazine, is a long-acting sulfonamide antibiotic . It is used for the research of urinary tract infections and leprosy . It has the molecular formula C11H12N4O3S and a molecular weight of 280.3 .
Molecular Structure Analysis
The molecular structure of Sulfameter consists of a benzene ring sulfonamide and a methoxy pyrimidine . The exact structure can be represented as follows: O=S(C1=CC=C(N)C=C1)(NC2=NC=C(OC)C=N2)=O
.
Physical And Chemical Properties Analysis
Sulfameter is a solid substance with a white to off-white color . It has a molecular weight of 280.3 and a chemical formula of C11H12N4O3S .
Scientific Research Applications
Food Safety and Residue Analysis
Sulfameter, a sulfonamide, is analyzed for residues in food products, particularly honey, using advanced chromatography and fluorescence detection techniques. These methods ensure the safety and compliance of food products with health standards by detecting minute traces of sulfameter, alongside other sulfonamides, in various kinds of honey and other foodstuffs derived from animals. This is crucial for maintaining food safety and protecting consumer health (Pang et al., 2003), (Korpimäki et al., 2004).
Pharmacokinetics and Absorption Studies
Research on sulfameter's pharmacokinetics reveals its absorption characteristics, influenced by the composition of food. This information is critical for understanding how different food components affect the drug's absorption and bioavailability in the body, thereby informing dosage and administration guidelines. Studies also delve into the absorption rates of different crystal forms of sulfameter, contributing to the optimization of its formulation (Kaumeier, 1979), (Khalil et al., 1972).
Antibiotic Screening and Detection
Sulfameter, as part of the sulfonamides family, is detected in various environmental samples, including water sources, using advanced analytical methods like liquid chromatography-tandem mass spectrometry. This is vital for environmental monitoring and ensuring that antibiotic residues do not exceed safe levels, thereby preventing potential health risks and environmental impact (García-Galán et al., 2010).
Advanced Material Synthesis and Antibacterial Study
Sulfameter is utilized in the synthesis of innovative materials with antibacterial properties. Research in this area involves the creation of encapsulated sulfonamide nanoparticles, exploring their potential applications in treating bacterial infections and offering insights into multidisciplinary approaches in scientific research. This research bridges chemistry, biology, and nanoscience, showcasing the versatility of sulfameter beyond its traditional medicinal uses (Brown et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTONYMQFTZPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023613 | |
Record name | Sulfameter | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855817 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Sulfameter | |
CAS RN |
651-06-9 | |
Record name | Sulfamethoxydiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=651-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfameter [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfameter | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulfameter | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfameter | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfametoxydiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFAMETER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L179F09D6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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